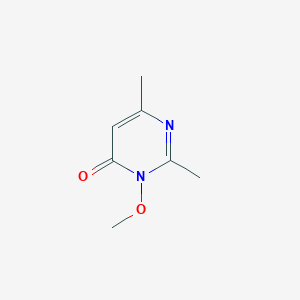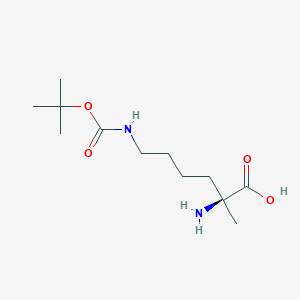
(2R)-2-isobutylpyrrolidine hydrochloride
Übersicht
Beschreibung
(2R)-2-isobutylpyrrolidine hydrochloride, also known as (R)-baclofen, is a chemical compound that belongs to the class of gamma-aminobutyric acid (GABA) analogs. It is a chiral molecule that has been widely studied for its potential therapeutic applications in the treatment of various neurological disorders.
Wirkmechanismus
(2R)-2-isobutylpyrrolidine hydrochloride acts by binding to the GABA-B receptor, which is a metabotropic receptor that is coupled to the G-protein. Activation of the GABA-B receptor leads to the inhibition of the adenylate cyclase and the opening of potassium channels, resulting in hyperpolarization of the neuron and the inhibition of neurotransmitter release. This mechanism of action results in the reduction of neuronal excitability and the modulation of synaptic transmission.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of glutamate, which is an excitatory neurotransmitter, and increase the release of GABA, which is an inhibitory neurotransmitter. It has also been shown to reduce the release of dopamine, which is a neurotransmitter that is involved in reward-motivated behavior. In terms of physiological effects, this compound has been shown to have analgesic, anxiolytic, and muscle relaxant effects.
Vorteile Und Einschränkungen Für Laborexperimente
(2R)-2-isobutylpyrrolidine hydrochloride has several advantages for lab experiments. It is a well-characterized compound that is commercially available, and its synthesis is relatively straightforward. It has also been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to its use in lab experiments. It has a relatively short half-life, which can make it difficult to maintain a stable concentration in vivo. It also has a narrow therapeutic window, which can make it difficult to achieve the desired therapeutic effect without causing adverse side effects.
Zukünftige Richtungen
There are several future directions for the study of (2R)-2-isobutylpyrrolidine hydrochloride. One area of research is the development of more selective GABA-B receptor agonists that have fewer side effects. Another area of research is the investigation of the potential therapeutic applications of this compound in other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Finally, the development of new delivery methods, such as transdermal patches or sustained-release formulations, could improve the pharmacokinetics and therapeutic efficacy of this compound.
Wissenschaftliche Forschungsanwendungen
(2R)-2-isobutylpyrrolidine hydrochloride has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including spasticity, epilepsy, and addiction. It is a GABA-B receptor agonist that acts by inhibiting the release of neurotransmitters, thereby reducing neuronal excitability. It has also been shown to have analgesic and anxiolytic effects.
Eigenschaften
IUPAC Name |
(2R)-2-(2-methylpropyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-7(2)6-8-4-3-5-9-8;/h7-9H,3-6H2,1-2H3;1H/t8-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHKYHBVDCWROA-DDWIOCJRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CCCN1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1CCCN1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaenyl]benzene-1,4-diol](/img/structure/B3220624.png)
![2-chloro-N-[(3-iodophenyl)methyl]-7H-purin-6-amine](/img/structure/B3220639.png)
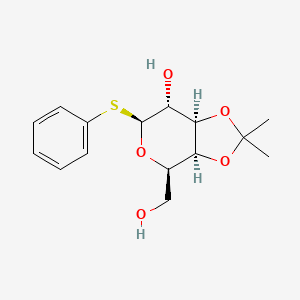
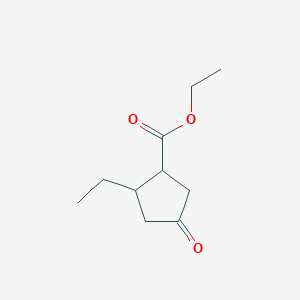

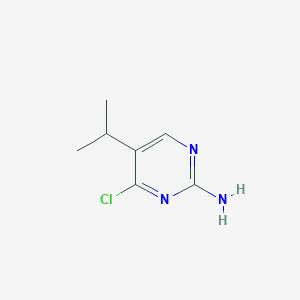
![N-methyl-1-(2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine](/img/structure/B3220682.png)

